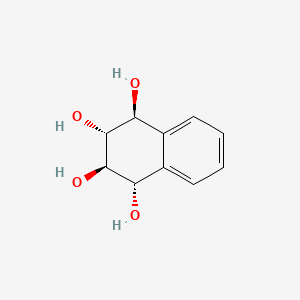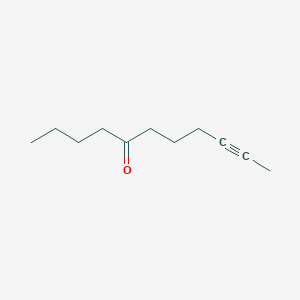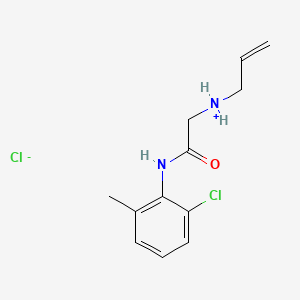![molecular formula C13H12N2O2 B14448425 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a methoxy group and a pyridinyliminomethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with 2-aminopyridine under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine linkage. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is investigated for its potential as a therapeutic agent.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in inflammation and oxidative stress.
Comparison with Similar Compounds
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol can be compared with other similar compounds, such as eugenol and isoeugenol:
Eugenol: 2-methoxy-4-(prop-2-en-1-yl)phenol, known for its use in dental applications and as a flavoring agent.
Isoeugenol: 2-methoxy-4-(1-propenyl)phenol, used in the fragrance industry and for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other phenolic compounds.
List of Similar Compounds
- Eugenol
- Isoeugenol
- 2-methoxyphenol
- 4-methoxyphenol
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-8-10(5-6-11(12)16)9-15-13-4-2-3-7-14-13/h2-9,16H,1H3/b15-9+ |
InChI Key |
MYCYHLXWAPRMEZ-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/C2=CC=CC=N2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
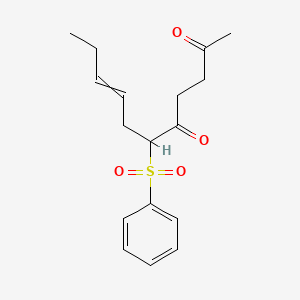
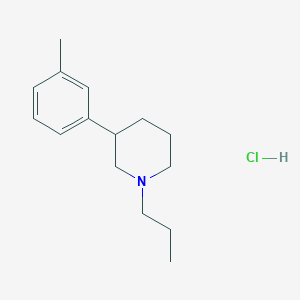
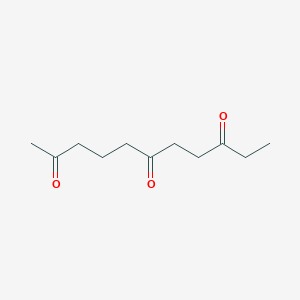
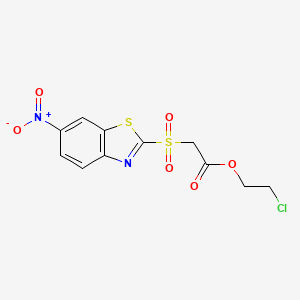

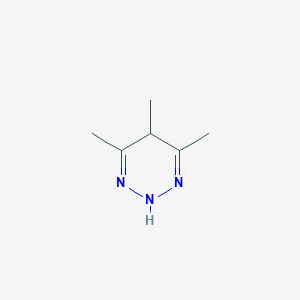
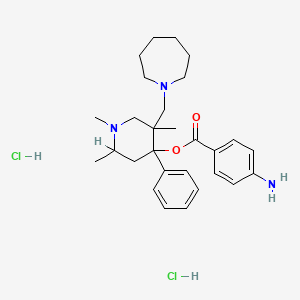
![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)
